molecular formula C30H36O6 B10850406 Mesuagenin D

Mesuagenin D

Cat. No.: B10850406
M. Wt: 492.6 g/mol
InChI Key: PABMLJMVAOFHKY-UHFFFAOYSA-N
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Description

Mesuagenin D is a 4-phenylcoumarin derivative isolated from plants of the Mesua genus, such as Mesua elegans and Mesua kunstleri . Structurally, it belongs to a class of natural compounds characterized by a coumarin backbone substituted with a phenyl group at the C-4 position and variable side chains at C-6 and C-6. This compound has demonstrated acetylcholinesterase (AChE) inhibitory activity (IC50 = 8.73 μM), though it is less potent than its structural analogs, such as mesuagenin B (IC50 = 0.7 μM) .

Properties

Molecular Formula

C30H36O6

Molecular Weight

492.6 g/mol

IUPAC Name

4-hydroxy-2-(2-hydroxy-5-methylhexan-2-yl)-2-methyl-5-(3-methylbutanoyl)-9-phenyl-3H-furo[2,3-f]chromen-7-one

InChI

InChI=1S/C30H36O6/c1-17(2)12-13-29(5,34)30(6)16-21-26(33)25(22(31)14-18(3)4)28-24(27(21)36-30)20(15-23(32)35-28)19-10-8-7-9-11-19/h7-11,15,17-18,33-34H,12-14,16H2,1-6H3

InChI Key

PABMLJMVAOFHKY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCC(C)(C1(CC2=C(C(=C3C(=C2O1)C(=CC(=O)O3)C4=CC=CC=C4)C(=O)CC(C)C)O)C)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features

4-Phenylcoumarins differ primarily in their substituents at C-6 and C-7. Below is a structural comparison of mesuagenin D with key analogs:

Compound C-6 Substituent C-8 Substituent Key References
This compound Geranyl or related prenyl chain 3-methylbutanoyl
Mesuagenin B Geranyl chain 2-methylbutanoyl
Mesuagenin C Free geranyl chain 2-methylbutanoyl
Compound 161 (E)-3,7-dimethylocta-2,6-dienyl 3-methylbutanoyl

Key Observations :

  • The C-6 substituent is critical for biological activity. Compounds with free geranyl or prenyl chains (e.g., mesuagenin C, D, and 161) show neuroprotective and AChE inhibitory effects, while those with prenyl chains (e.g., isomammeisin) are inactive .
  • The C-8 acyl group (e.g., 2-methylbutanoyl vs. 3-methylbutanoyl) modulates potency. Mesuagenin B’s 2-methylbutanoyl group correlates with its superior AChE inhibition .
Table 1: Comparative Bioactivity Profiles
Compound AChE Inhibition (IC50, μM) Neuroprotection (Cell Viability %) Effect on Apoptotic Markers Key Mechanisms References
This compound 8.73 Not explicitly studied Not reported Presumed AChE inhibition
Mesuagenin B 0.7 Not reported Strong AChE inhibition Direct enzyme targeting
Mesuagenin C Not reported 78.99 ± 3.49% (at 50 μM) ↓ Bax/Bcl-2 ratio; ↓ caspase-3/7, -9 Mitochondrial pathway modulation
Compound 161 3.06 Not reported Moderate AChE inhibition Unknown

Key Findings :

AChE Inhibition: Mesuagenin B is the most potent AChE inhibitor, likely due to its optimal C-8 substituent . this compound’s weaker activity (IC50 = 8.73 μM) suggests that the 3-methylbutanoyl group at C-8 is less favorable than the 2-methylbutanoyl group in mesuagenin B .

Neuroprotection: Mesuagenin C is the most studied neuroprotectant, increasing cell viability to 78.99% in H2O2-stressed NG108-15 cells via mitochondrial pathway modulation (↑ GSH levels, ↓ Bax/Bcl-2 ratio, ↓ caspase activation) .

Apoptosis Regulation :

  • Mesuagenin C reduces the Bax/Bcl-2 ratio from 5.68 to 2.12 and inhibits caspase-3/7 and -9 activities by >50%, indicating strong anti-apoptotic effects .
  • The absence of similar data for this compound highlights a research gap.

Q & A

Basic: What established methodologies are recommended for structural elucidation of Mesuagenin D?

Answer:
Structural identification of this compound requires a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : Use 1D (e.g., 1H^1 \text{H}, 13C^{13}\text{C}) and 2D NMR (COSY, HSQC, HMBC) to resolve stereochemistry and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or tandem MS (MS/MS) to confirm molecular formula and fragmentation patterns.
  • X-ray Crystallography : For absolute configuration determination if crystalline derivatives are obtainable.
  • Comparative Analysis : Cross-validate data against published spectral libraries or structurally related compounds .

Advanced: How can researchers design dose-response experiments to evaluate this compound’s bioactivity while minimizing confounding variables?

Answer:

  • Hypothesis-Driven Design : Define clear null and alternative hypotheses (e.g., "this compound inhibits Enzyme X in a concentration-dependent manner").
  • Variable Control :
    • Independent Variable : this compound concentration (test 5–10 logarithmic doses).
    • Dependent Variables : Enzymatic activity, cell viability, or biomarker expression.
    • Confounders : Account for solvent effects (use vehicle controls), temperature, and cell passage number.
  • Replication : Perform triplicate technical and biological replicates.
  • Statistical Power : Use a priori power analysis to determine sample size. Apply ANOVA with post-hoc tests (Tukey’s HSD) for dose comparisons .

Basic: What are the primary challenges in isolating this compound from natural sources, and how are they addressed?

Answer:

  • Low Abundance : Use high-throughput screening (HTS) of plant extracts coupled with LC-MS for targeted isolation.
  • Co-eluting Compounds : Optimize HPLC conditions (e.g., gradient elution, chiral columns) or employ countercurrent chromatography (CCC) .
  • Stability Issues : Conduct stability tests under varying pH, temperature, and light conditions; add stabilizers like antioxidants if needed .

Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound across studies?

Answer:

  • Meta-Analysis : Systematically compare experimental conditions (e.g., cell lines, assay protocols, compound purity) from conflicting studies .
  • Replication Studies : Reproduce key experiments with standardized protocols (e.g., ATCC cell lines, controlled incubation times).
  • Error Analysis : Quantify technical variability (instrument calibration) and biological variability (donor-specific responses) using coefficient of variation (CV) .
  • Mechanistic Studies : Use knock-out models or siRNA to validate target specificity .

Advanced: What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Retrosynthetic Planning : Identify key functional groups for modification (e.g., hydroxyl, ketone) using computational tools (e.g., Schrödinger’s CombiGlide).
  • Parallel Synthesis : Employ combinatorial chemistry to generate derivative libraries.
  • Analytical Validation : Confirm purity (>95% via HPLC) and structure (NMR/MS) for each derivative.
  • High-Throughput Screening : Test derivatives against multiple targets to identify selectivity trends .

Basic: What criteria define a robust research question for investigating this compound’s pharmacological potential?

Answer:
Apply the FINER framework:

  • Feasible : Adequate resources for compound synthesis and in vivo testing.
  • Interesting : Addresses gaps (e.g., "Does this compound overcome drug resistance in Cancer Y?").
  • Novel : Explores understudied mechanisms (e.g., epigenetic modulation vs. canonical pathways).
  • Ethical : Complies with IACUC guidelines for animal studies.
  • Relevant : Aligns with NIH priority areas like antimicrobial resistance .

Advanced: How can computational modeling enhance the study of this compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Glide to predict binding modes to protein targets (e.g., kinases, GPCRs).
  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100+ ns to assess stability.
  • QSAR Models : Corrogate structural features (logP, polar surface area) with bioactivity data to guide derivative design .

Basic: What statistical methods are essential for analyzing this compound’s efficacy in preclinical studies?

Answer:

  • Descriptive Statistics : Mean ± SEM for dose-response curves.
  • Inferential Tests :
    • Student’s t-test (two-group comparisons).
    • One-way ANOVA (multiple doses).
  • Survival Analysis : Kaplan-Meier curves with log-rank tests for in vivo efficacy.
  • Software : GraphPad Prism or R for reproducibility .

Advanced: What experimental frameworks validate this compound’s selectivity against off-target receptors?

Answer:

  • Panel Screening : Test against a broad panel of receptors/enzymes (e.g., Eurofins CEREP panel).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells.
  • CRISPR-Cas9 Knockout : Compare activity in wild-type vs. target-deficient cells .

Basic: How should researchers document and present raw data for this compound studies to ensure reproducibility?

Answer:

  • Data Tables : Include metadata (e.g., batch number, solvent used).
  • Appendix Storage : Place large datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials.
  • Standardization : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and cite protocols from repositories like protocols.io .

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